molecular formula C14H8F3NO B13140917 9-(Trifluoromethyl)phenanthridin-6(5H)-one

9-(Trifluoromethyl)phenanthridin-6(5H)-one

Cat. No.: B13140917
M. Wt: 263.21 g/mol
InChI Key: QEXLZRLRTDINKP-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)phenanthridin-6(5H)-one is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and material science . The trifluoromethyl group attached to the phenanthridine core enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 9-(Trifluoromethyl)phenanthridin-6(5H)-one can be achieved through several methods. One common approach involves the reaction of 5-methoxyphenanthridin-6(5H)-ones with aryl Grignard reagents . This method offers mild reaction conditions and good yields. Another method involves the photocatalytic synthesis of phenanthridine derivatives using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions . This approach utilizes Rose Bengal as a catalyst and air as a terminal oxidant, providing an efficient and sustainable route to the desired product.

Chemical Reactions Analysis

9-(Trifluoromethyl)phenanthridin-6(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in radical cyclization reactions to form highly functionalized phenanthridine derivatives . Common reagents used in these reactions include diarylphosphine oxides, Grignard reagents, and hydrazines . The major products formed from these reactions are often substituted phenanthridine derivatives, which have significant biological and chemical properties.

Mechanism of Action

The mechanism of action of 9-(Trifluoromethyl)phenanthridin-6(5H)-one involves its interaction with molecular targets and pathways in biological systems. It can intercalate into DNA, disrupting the normal function of topoisomerases and leading to cell death . The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for therapeutic applications. Additionally, its ability to generate reactive radicals under photochemical conditions allows it to participate in various chemical transformations .

Comparison with Similar Compounds

9-(Trifluoromethyl)phenanthridin-6(5H)-one can be compared with other phenanthridine derivatives such as 5-methoxyphenanthridin-6(5H)-one and 6-phosphorylated phenanthridines . While these compounds share a similar core structure, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H8F3NO

Molecular Weight

263.21 g/mol

IUPAC Name

9-(trifluoromethyl)-5H-phenanthridin-6-one

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)8-5-6-10-11(7-8)9-3-1-2-4-12(9)18-13(10)19/h1-7H,(H,18,19)

InChI Key

QEXLZRLRTDINKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)C(F)(F)F)C(=O)N2

Origin of Product

United States

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